N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
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Overview
Description
N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a fluorophenyl group in this compound enhances its chemical stability and biological activity.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide are not currently known. Given the compound’s structure, it may be involved in pathways related to the metabolism of similar compounds. More research is needed to determine the exact pathways and their downstream effects .
Biochemical Analysis
Biochemical Properties
It is anticipated that the compound interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
It is hypothesized that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the condensation of 2-fluorobenzaldehyde with a suitable chromene precursor under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its specific chromene structure combined with a fluorophenyl group, which imparts enhanced stability and biological activity compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-13-6-2-3-7-14(13)18-16(19)12-9-11-5-1-4-8-15(11)20-10-12/h1-8,12H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZUOJADRMUBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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